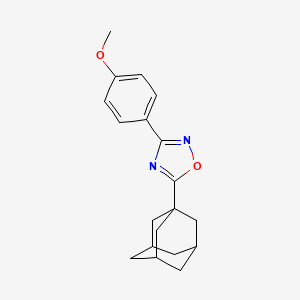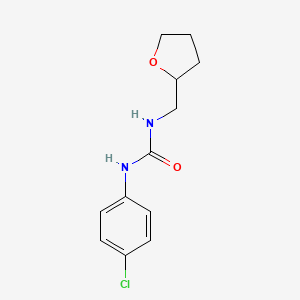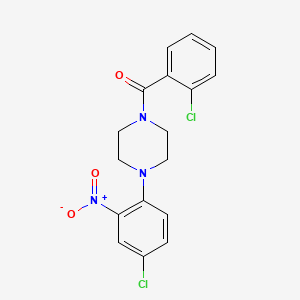![molecular formula C18H21N3O5S B4992682 N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4992682.png)
N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide, commonly known as MLCK inhibitor, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of myosin light chain kinase (MLCK), an enzyme that plays a crucial role in regulating smooth muscle contraction.
作用機序
N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide inhibitor works by inhibiting the activity of this compound, an enzyme that phosphorylates myosin light chain (MLC) and initiates smooth muscle contraction. This compound inhibitor binds to the ATP-binding site of this compound and prevents its interaction with ATP, thereby inhibiting its activity. This leads to a decrease in MLC phosphorylation and subsequent relaxation of smooth muscle.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have several biochemical and physiological effects. It inhibits smooth muscle contraction in various organs, including the airways, blood vessels, and gastrointestinal tract. It also reduces blood pressure by relaxing vascular smooth muscle. This compound inhibitor has been shown to have anti-inflammatory effects by inhibiting cytokine production and leukocyte infiltration. It has also been shown to reduce tumor growth and metastasis by inhibiting angiogenesis.
実験室実験の利点と制限
N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, making it an ideal tool for studying the role of this compound in smooth muscle contraction. It is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, this compound inhibitor also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some experiments. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
将来の方向性
There are several future directions for research on N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide inhibitor. One area of research is the development of more potent and selective this compound inhibitors. Another area is the study of the effects of this compound inhibition on other physiological processes, such as wound healing and inflammation. This compound inhibitor may also have potential therapeutic applications in diseases such as asthma, hypertension, and cancer. Further research is needed to fully understand the potential of this compound inhibitor in these areas.
合成法
The synthesis of N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide inhibitor involves a series of chemical reactions. The starting material is N-phenylglycinamide, which is reacted with isobutyryl chloride to form N-isobutyl-N-phenylglycinamide. This compound is then reacted with 2-nitrobenzenesulfonyl chloride to form this compound. The final product is obtained after purification and characterization.
科学的研究の応用
N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide inhibitor has been extensively used in scientific research to study the role of this compound in smooth muscle contraction. It has been shown to inhibit this compound activity in vitro and in vivo, leading to relaxation of smooth muscle. This compound inhibitor has been used to study the effects of this compound inhibition on various physiological processes, including blood pressure regulation, airway smooth muscle contraction, and gastrointestinal motility.
特性
IUPAC Name |
N-(2-methylpropyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14(2)12-19-18(22)13-20(15-8-4-3-5-9-15)27(25,26)17-11-7-6-10-16(17)21(23)24/h3-11,14H,12-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDWFDZECYOKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4992623.png)


![1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B4992656.png)

![5-{3-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4992674.png)


![N-(4-fluorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4992710.png)
![9-butyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B4992711.png)
![4-({2-bromo-4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4992720.png)